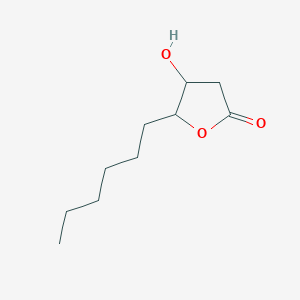

5-Hexyl-4-hydroxyoxolan-2-one

Description

Properties

CAS No. |

395084-33-0 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

5-hexyl-4-hydroxyoxolan-2-one |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h8-9,11H,2-7H2,1H3 |

InChI Key |

HFYZTGBQDXZSHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C(CC(=O)O1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxolan-2-one Derivatives

The following compounds share the oxolan-2-one core but differ in substituents at positions 4 and 5:

Physicochemical Properties

Lipophilicity and Solubility

- This compound: The hexyl group increases lipophilicity (predicted LogP ~3.5), while the 4-hydroxy group improves aqueous solubility compared to non-hydroxylated analogues.

- 5-Octyloxolan-2-one : The octyl chain further elevates LogP (~4.8), rendering it highly hydrophobic and less soluble in polar solvents .

- 5-(1-Hydroxyethyl)oxolan-2-one : The hydroxyethyl substituent reduces LogP (~1.2) and enhances water solubility, making it more suitable for biomedical applications .

Reactivity

- The 4-hydroxy group in This compound increases susceptibility to oxidation and esterification reactions compared to analogues lacking hydroxyl groups.

- 5-Octyloxolan-2-one exhibits typical lactone reactivity (e.g., ring-opening under basic conditions) but is less reactive toward nucleophiles due to steric hindrance from the octyl chain .

- 5-(1-Hydroxyethyl)oxolan-2-one may undergo intramolecular hemiacetal formation or participate in glycosylation reactions due to its vicinal hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-hexyl-4-hydroxyoxolan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential reactions involving oxidation, reduction, or substitution. For example, halogenation under anhydrous conditions (e.g., using N-bromosuccinimide) followed by hydroxylation via catalytic hydrogenation is a common pathway. Reaction yields are highly sensitive to temperature (optimized at 25–40°C) and solvent polarity (e.g., tetrahydrofuran or dichloromethane). AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like Reaxys and Pistachio .

| Key Parameters | Optimal Range |

|---|---|

| Temperature | 25–40°C |

| Solvent | THF, DCM |

| Catalysts | Pd/C, PtO₂ |

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : The compound is prone to hydrolysis and oxidation. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants like silica gel should be used to mitigate moisture. Stability testing via HPLC over 30 days at 4°C and 25°C can validate storage protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the oxolane ring (δ 4.2–5.1 ppm for protons adjacent to the lactone carbonyl) and hexyl chain (δ 1.2–1.6 ppm).

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = m/z 171.1) validates molecular weight.

- IR : A strong C=O stretch at ~1750 cm⁻¹ confirms the lactone moiety. Cross-reference with PubChem data (InChIKey: KBLZKAKKJPDYKJ-UHFFFAOYSA-N) ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound derivatives?

- Methodological Answer : Byproduct formation (e.g., diastereomers or over-oxidized products) can be reduced using kinetic control strategies. For example:

- Temperature Gradients : Lower temperatures (0–10°C) slow side reactions during halogenation.

- Catalyst Screening : Immobilized enzymes (lipases) or chiral catalysts improve stereoselectivity.

- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation to adjust reagent stoichiometry dynamically .

Q. What experimental designs are suitable for analyzing the enzyme inhibition kinetics of this compound?

- Methodological Answer : Use steady-state kinetic assays with purified enzymes (e.g., esterases or lipases).

- IC₅₀ Determination : Vary inhibitor concentration (0.1–100 μM) and measure residual enzyme activity via fluorometric substrates.

- Mechanistic Studies : Pre-incubate the enzyme with the compound and use stopped-flow spectroscopy to detect covalent adducts. Molecular docking (AutoDock Vina) can predict binding modes to active-site residues .

Q. How can researchers resolve contradictions in reported reactivity data for oxolanone derivatives?

- Methodological Answer : Discrepancies often arise from methodological differences. For example:

-

Experimental vs. Computational Data : Validate computational models (e.g., QSAR) with wet-lab assays under standardized conditions (pH 7.4, 37°C).

-

Statistical Meta-Analysis : Apply multivariate regression to datasets from divergent studies (e.g., Haddad et al. vs. Saito et al.) to identify confounding variables like solvent purity or oxygen exposure .

Conflict Source Resolution Strategy Solvent Effects Use deuterated solvents for NMR Oxygen Sensitivity Conduct reactions under Argon

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for this compound?

- Methodological Answer : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) can alter results. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) and replicate experiments across independent labs. Cross-validate findings with orthogonal assays (e.g., Western blotting alongside ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.